![molecular formula C10H6O B14747199 Azuleno[4,5-B]oxirene CAS No. 277-22-5](/img/structure/B14747199.png)
Azuleno[4,5-B]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azuleno[4,5-B]oxirene is a unique compound characterized by its aromatic structure, which includes a fused five-membered and seven-membered ring system. This compound is a derivative of azulene, an aromatic hydrocarbon known for its deep blue color and unique chemical properties .
Preparation Methods
The synthesis of azuleno[4,5-B]oxirene typically involves the use of azulene derivatives as starting materials. One common method involves the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . These reactions are often carried out under specific conditions, such as the presence of a catalyst or under high temperatures, to facilitate the formation of the desired azulene derivative
Chemical Reactions Analysis
Azuleno[4,5-B]oxirene undergoes various chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions . Common reagents used in these reactions include oxalyl dichloride, isatoic anhydrides, and diboron reagents . For example, the reaction of azulen-2-amine with oxalyl dichloride provides azuleno[2,1-b]pyrrole-2,3-dione, which can further react with isatoic anhydrides to form complex polycyclic structures . Major products formed from these reactions often include polycyclic aromatic compounds with unique electronic and optical properties .
Scientific Research Applications
Azuleno[4,5-B]oxirene has several scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons . In biology and medicine, azulene derivatives, including this compound, have shown potential in anti-inflammatory, antibacterial, and antineoplastic therapies . Additionally, these compounds are being explored for their use in optoelectronic devices due to their unique electronic properties .
Mechanism of Action
The mechanism of action of azuleno[4,5-B]oxirene is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, azulene derivatives have been shown to induce singlet oxygen generation when activated with light, which can lead to cell death in certain biological systems .
Comparison with Similar Compounds
Azuleno[4,5-B]oxirene can be compared to other azulene derivatives and oxirene compounds. Similar compounds include guaiazulene, chamazulene, and oxirene . While guaiazulene and chamazulene are naturally occurring azulene derivatives with known biological activities, oxirene is a heterocyclic compound with a three-membered ring structure containing two carbon atoms and one oxygen atom . The unique fused ring structure of this compound sets it apart from these similar compounds, providing it with distinct chemical and physical properties .
Properties
CAS No. |
277-22-5 |
|---|---|
Molecular Formula |
C10H6O |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
azuleno[4,5-b]oxirene |
InChI |
InChI=1S/C10H6O/c1-3-7-4-2-6-9-10(11-9)8(7)5-1/h1-6H |
InChI Key |
JAWXZPSQUPJXIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CC3=C(C2=C1)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


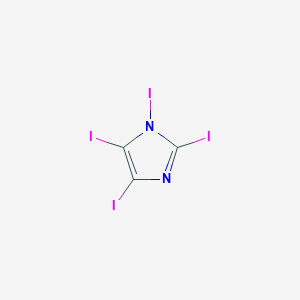
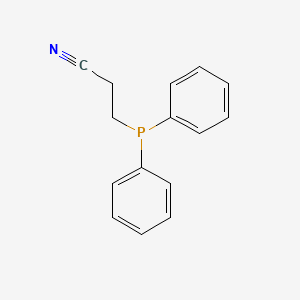
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)
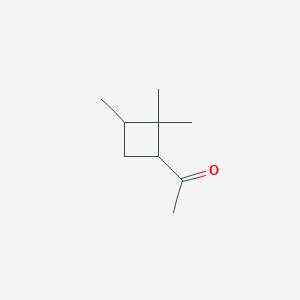

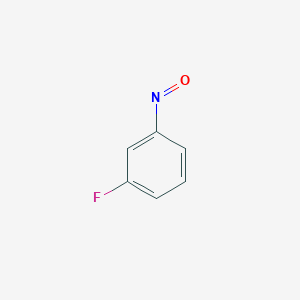

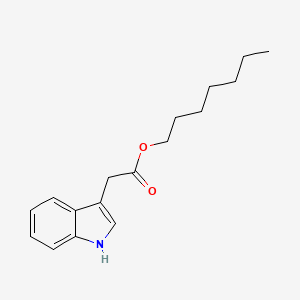
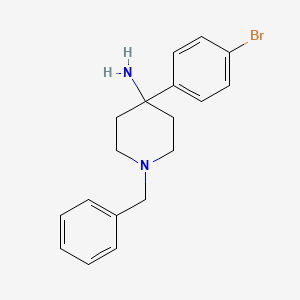
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
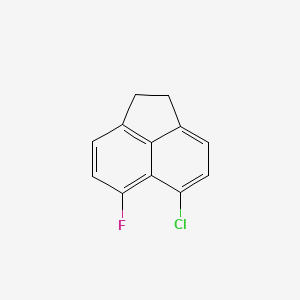
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)

![2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14747198.png)
